5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H10BrNO3S and its molecular weight is 352.2. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Applications
- Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have been synthesized, showcasing a pathway involving bromination and Suzuki coupling, highlighting the utility of brominated furan derivatives in creating compounds with significant biological activity (Ismail et al., 2004).
- The synthesis of esters of furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids through bromination in the presence of aluminum chloride offers a methodology that can be pertinent to the synthesis and functionalization of furan derivatives, demonstrating their potential in diverse chemical syntheses (Chadwick et al., 1973).
Biological Activities and Applications
- Furan-2-carboxamide derivatives have been investigated for their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, suggesting potential applications of furan derivatives in developing new antibacterial agents (Siddiqa et al., 2022).
- The crystal structure of related compounds, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, has been determined, which belongs to compounds showing biological and pharmacological activities. This underscores the importance of structural analysis in understanding the activity profiles of furan derivatives (Galešić & Vlahov, 1990).
Potential Pharmaceutical Applications
- The synthesis and photooxygenation of 2-thiofuran derivatives for accessing O,S-dimethyl and O-methyl-S-phenyl thiomaleates suggest the chemical versatility of furan and thiophene derivatives, which could be leveraged in pharmaceutical chemistry for the development of novel therapeutic agents (Arroyo et al., 2002).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, interfere with the replication of viruses, and disrupt cellular processes in cancer cells .
Biochemical Pathways
For example, indole derivatives have been shown to interfere with the replication of viruses, inhibit the activity of certain enzymes, and disrupt cellular processes in cancer cells .
Result of Action
Similar compounds have been shown to have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
5-bromo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3S/c15-13-6-5-11(19-13)14(17)16-8-9-3-4-10(18-9)12-2-1-7-20-12/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLHMHJHGRSCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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